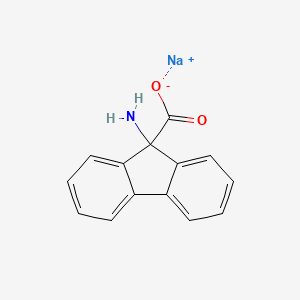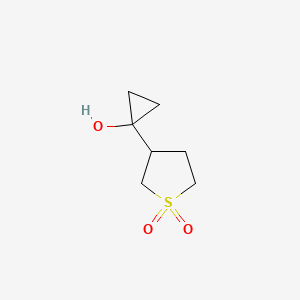
3-(1-Hydroxycyclopropyl)tetrahydrothiophene 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Hydroxycyclopropyl)tetrahydrothiophene 1,1-dioxide is a chemical compound with the molecular formula C7H12O3S It is a derivative of tetrahydrothiophene, featuring a cyclopropyl group and a hydroxyl group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Hydroxycyclopropyl)tetrahydrothiophene 1,1-dioxide typically involves the oxidation of tetrahydrothiophene derivatives. Common reagents used for this oxidation include organic peracids such as peracetic acid, perbenzoic acid, and m-chloroperbenzoic acid . The reaction is usually carried out under neutral conditions, and the workup procedure is straightforward, often involving the conversion of dimethyldioxirane into acetone .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using similar reagents and conditions as described above. The scalability of the synthesis process allows for the production of significant quantities of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions: 3-(1-Hydroxycyclopropyl)tetrahydrothiophene 1,1-dioxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the compound back to its thiophene precursor.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Organic peracids (e.g., peracetic acid, m-chloroperbenzoic acid).
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Thiophene derivatives.
Substitution: Functionalized thiophene derivatives.
Scientific Research Applications
3-(1-Hydroxycyclopropyl)tetrahydrothiophene 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-Hydroxycyclopropyl)tetrahydrothiophene 1,1-dioxide involves its interaction with molecular targets and pathways. The hydroxyl group and the cyclopropyl group play crucial roles in its reactivity and binding affinity to various biomolecules . The compound’s effects are mediated through its ability to undergo oxidation, reduction, and substitution reactions, which can modulate its activity and interactions .
Comparison with Similar Compounds
- 3-Hydroxytetrahydrothiophene 1,1-dioxide
- Tetrahydrothiophene 1,1-dioxide
- Cyclopropylthiophene derivatives
Comparison: 3-(1-Hydroxycyclopropyl)tetrahydrothiophene 1,1-dioxide is unique due to the presence of both a hydroxyl group and a cyclopropyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity and potential for diverse applications in research and industry .
Properties
Molecular Formula |
C7H12O3S |
|---|---|
Molecular Weight |
176.24 g/mol |
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C7H12O3S/c8-7(2-3-7)6-1-4-11(9,10)5-6/h6,8H,1-5H2 |
InChI Key |
AATNXOCTSVMDHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1C2(CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(morpholin-4-yl)phenyl]-2-phenylbutanamide](/img/structure/B13587612.png)
![4-(4-{2-[Bis(2-{4-[(4-carboxy-2-nitrophenyl)carbamoyl]phenoxy}ethyl)amino]ethoxy}benzamido)-3-nitrobenzoicacid](/img/structure/B13587614.png)
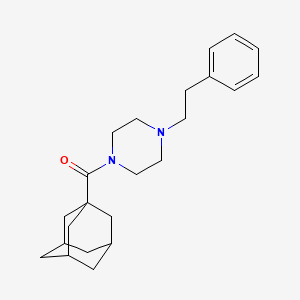
![1-[5-Bromo-3-tert-butyl-2-(methoxymethoxy)phenyl]ethan-1-ol](/img/structure/B13587622.png)
![1-({Imidazo[1,2-a]pyridin-3-yl}methyl)cyclopropan-1-ol](/img/structure/B13587623.png)
![2-{5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}aceticacidhydrochloride](/img/structure/B13587630.png)
![(2-(Benzo[b]thiophen-3-yl)cyclopropyl)methanamine](/img/structure/B13587638.png)
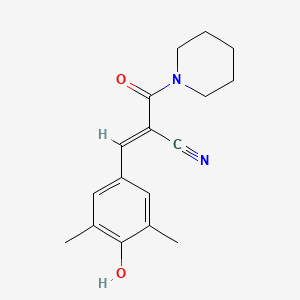

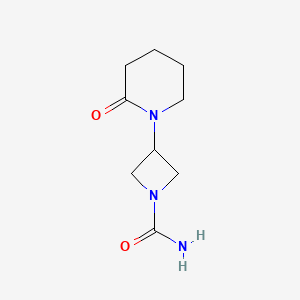
![7,7-Difluoro-3-oxabicyclo[4.1.0]heptan-5-aminehydrochloride](/img/structure/B13587661.png)
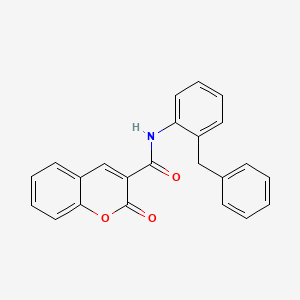
![5-chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B13587671.png)
